![molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4](/img/structure/B2887137.png)

methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

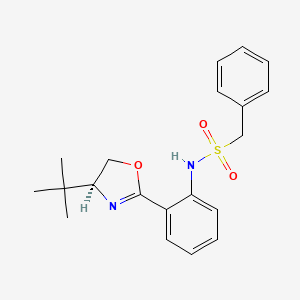

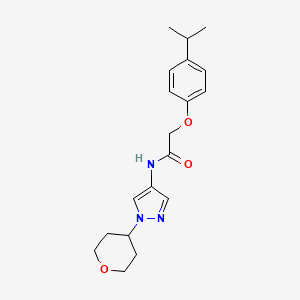

“Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” is a complex organic compound. It contains several functional groups including a methyl group, a trifluoromethyl group, a pyrazole ring, a phenyl ring, and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely add significant electronegativity to the molecule, influencing its chemical behavior .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the pyrazole ring, and the thiazole ring. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for instance, could increase the compound’s electronegativity and potentially its reactivity .Applications De Recherche Scientifique

Anticancer and Antiviral Properties

Research has explored the synthesis and characterization of derivatives similar to the specified compound, revealing potential for therapeutic applications. For example, derivatives of celecoxib, a structurally related compound, have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, without causing significant tissue damage in the liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).

Fungicidal Activity

Some derivatives of the compound have shown moderate fungicidal activity against Rhizoctonia solani, a plant pathogen, indicating potential agricultural applications (Yuanyuan Liu et al., 2014).

Antimicrobial Activity

Novel derivatives have been synthesized and characterized for antimicrobial activity. Compounds similar to the specified chemical have shown promising antibacterial and antifungal properties, indicating potential use in developing new antimicrobial agents (M. D. Reddy et al., 2013).

Pharmacological Potential

Other studies have investigated the pharmacological potential of related pyrazolyl-thiazole derivatives. For instance, a pyrazolyl-thiazole derivative demonstrated significant antinociceptive effects in mice, suggesting potential use in pain management (C. R. Prokopp et al., 2006).

Synthesis and Structural Studies

Further research has been conducted on the synthesis and structural characterization of similar compounds, providing insights into their chemical properties and potential for varied applications, including the construction of pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds (M. A. Prezent et al., 2016).

Safety and Hazards

As with any chemical compound, handling “methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or aerosols that might be formed when handling the compound .

Orientations Futures

Compounds with trifluoromethyl groups and heterocyclic rings like pyrazole and thiazole are of significant interest in the development of new pharmaceuticals and agrochemicals. Therefore, research into the synthesis, properties, and potential applications of “methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” could be a promising direction for future studies .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2-methyl-3-trifluoromethylaniline, have been used in the synthesis of methylguanidine derivatives, which are prospective pet radioligands for the open channel of the nmda receptor . The NMDA receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Mode of Action

For instance, some trifluoromethyl compounds are known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor

Biochemical Pathways

Given its potential interaction with the nmda receptor, it may influence pathways related to neuronal signaling and neurodegeneration .

Result of Action

If it indeed interacts with the nmda receptor, it could potentially modulate neuronal activity and have implications for neurodegenerative disorders .

Propriétés

IUPAC Name |

methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMCWBLXPINCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)

![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)